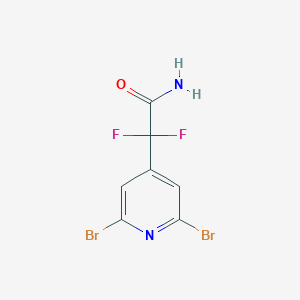

2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Chemical Reactions Analysis

Pyridine derivatives are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions. They can act as bases, forming salts upon reaction with acids .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide” would depend on the specific structure of the compound. Generally, pyridine derivatives are polar due to the electronegative nitrogen atom and can participate in hydrogen bonding .Applications De Recherche Scientifique

Synthesis and Reactivity

One significant area of application is in the synthesis of complex molecules. For example, the development of novel synthetic pathways to create 2-pyridone derivatives showcases the versatility of pyridine-based compounds. These pathways involve the use of similar dibromopyridine compounds as precursors, highlighting the potential of 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide in facilitating the synthesis of biologically relevant molecules (Ando et al., 2006).

Coordination Chemistry and Materials Science

In the realm of coordination chemistry, dibromopyridine derivatives serve as critical ligands in the formation of complex metal-ligand systems. Such systems are pivotal in creating luminescent materials for biological sensing and photophysical studies. The structural resemblance suggests that 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide could be employed in designing new materials with unique luminescent properties or in the development of metal-organic frameworks (MOFs) with specific functionalities (Halcrow, 2005).

Medicinal Chemistry and Drug Design

Furthermore, the incorporation of halogen atoms, such as bromine, into organic molecules, is a common strategy to enhance the pharmacokinetic properties of drug candidates. The presence of bromine atoms in 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide might be exploited in medicinal chemistry for the design of new drugs, especially in the development of kinase inhibitors where halogen bonding plays a crucial role in achieving high specificity and affinity toward the target proteins (Dollé et al., 2008).

Fluorescent Probes and Imaging

The chemical framework of 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide also opens avenues for the development of fluorescent probes. Pyridine derivatives are known for their ability to form complexes with metals, which can be utilized in creating highly sensitive and selective fluorescent sensors for metal ions. This property is particularly valuable in environmental monitoring and biological imaging applications, where accurate detection of metal ions is essential (Baruah et al., 2005).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2N2O/c8-4-1-3(2-5(9)13-4)7(10,11)6(12)14/h1-2H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCLKLYRAXJHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C(C(=O)N)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2895073.png)

![(1R,5S)-3-methoxy-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2895081.png)

![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2895082.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B2895084.png)

![N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide](/img/structure/B2895087.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2895092.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895095.png)